
An In-depth Technical Guide to the Chemical
Structure and Properties of Propynol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Propynol

Cat. No.: B8291554 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

reactivity, and experimental protocols related to propynol. The information is intended to serve

as a valuable resource for researchers, scientists, and professionals involved in drug

development and other scientific disciplines where a thorough understanding of this versatile

chemical compound is essential.

Chemical Structure and Identification
Propynol, a three-carbon alcohol containing a carbon-carbon triple bond, exists as two

constitutional isomers: prop-2-yn-1-ol and prop-1-yn-1-ol. Prop-2-yn-1-ol, commonly known as

propargyl alcohol, is the more stable and widely utilized of the two.

Table 1: Chemical Identification of Propynol Isomers
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Property Prop-2-yn-1-ol Prop-1-yn-1-ol

IUPAC Name prop-2-yn-1-ol prop-1-yn-1-ol

Common Name Propargyl alcohol 1-Propynol

CAS Number 107-19-7[1] 6175-54-8

Molecular Formula C₃H₄O C₃H₄O

SMILES String C#CCO[2] CC#CO

InChI Key
TVDSBUOJIPERQY-

UHFFFAOYSA-N[2]

FWLKYEAOOIPJRL-

UHFFFAOYSA-N

Physicochemical Properties
The physical and chemical properties of the two propynol isomers differ significantly due to the

position of the triple bond and hydroxyl group.

Table 2: Physicochemical Properties of Propynol Isomers
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Property Prop-2-yn-1-ol Prop-1-yn-1-ol (Computed)

Molecular Weight ( g/mol ) 56.06[1] 56.06

Appearance
Colorless to straw-colored

liquid[3]
-

Odor Geranium-like[3] -

Boiling Point (°C) 114-115[4] -

Melting Point (°C) -51 to -48 -

Density (g/cm³) 0.9715 -

pKa 13.6[5] -

Solubility in Water Miscible -

Vapor Pressure (mmHg at

20°C)
12 -

Flash Point (°C) 33 -

Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of propynol
isomers.

Table 3: Key Spectroscopic Data for Prop-2-yn-1-ol

Spectroscopic Technique Key Peaks / Signals

¹H NMR (CDCl₃, 400 MHz)
δ 4.29 (d, 2H, CH₂), 2.51 (t, 1H, C≡CH), 2.10 (br

s, 1H, OH)

¹³C NMR (CDCl₃, 101 MHz) δ 82.5 (C≡CH), 74.8 (C≡CH), 51.5 (CH₂OH)[4]

IR (neat, cm⁻¹)

3300-3400 (O-H stretch, broad), 3290 (≡C-H

stretch), 2120 (C≡C stretch, weak), 1020 (C-O

stretch)

Mass Spectrometry (EI, m/z) 56 (M⁺), 55, 39, 29
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Experimental Protocols
Synthesis of Prop-2-yn-1-ol (Propargyl Alcohol)
Prop-2-yn-1-ol is commercially produced by the copper-catalyzed reaction of acetylene with

formaldehyde. A general laboratory-scale synthesis is outlined below.

Protocol 4.1.1: Synthesis of Prop-2-yn-1-ol

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask

with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

Catalyst Preparation: To the flask, add copper(I) chloride (5 mol%) and an amine base such

as triethylamine in a suitable solvent like dioxane.

Reaction: Cool the mixture in an ice bath and bubble acetylene gas through the solution

while slowly adding a solution of formaldehyde (1.0 equivalent) in the same solvent.

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride.

Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by fractional distillation to obtain pure prop-2-yn-1-ol.

Meyer-Schuster Rearrangement of Propargyl Alcohol
This reaction converts propargyl alcohols into α,β-unsaturated carbonyl compounds.

Protocol 4.2.1: Meyer-Schuster Rearrangement[4][6]

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the propargylic

alcohol (1.0 mmol) and technical grade toluene (1.0 mL).
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Catalyst Addition: Add an aqueous solution of hypophosphorus acid (50 wt%, 5-10 mol%).

Reaction Conditions: Stir the reaction mixture at 90-110 °C for 18 hours.

Quenching: Cool the reaction to room temperature and quench with a saturated aqueous

solution of sodium bicarbonate.

Extraction: Extract the mixture with ethyl acetate.

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the resulting α,β-unsaturated carbonyl compound by column

chromatography on silica gel.

Halogenation of Propargyl Alcohol
This protocol describes the synthesis of α-haloenones from propargyl alcohols.

Protocol 4.3.1: Electrophilic Halogenation[7][8]

Reaction Setup: In a round-bottom flask, dissolve the propargylic alcohol in a suitable

solvent such as dichloromethane or toluene.

Reagent Addition: Add a halonium ion-producing reagent (e.g., N-iodosuccinimide (NIS) for

iodination, N-bromosuccinimide (NBS) for bromination).

Catalyst (if required): For certain substrates, a catalyst such as a gold(I) complex may be

added.

Reaction Conditions: Stir the reaction at room temperature or gentle heating until the starting

material is consumed, as monitored by TLC.

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate (for

iodination/bromination).

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer,

and purify by column chromatography.
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Spectroscopic Analysis
Protocol 4.4.1: NMR Spectroscopy[9][10]

Sample Preparation: Dissolve 5-10 mg of the propynol sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using typical parameters such as a spectral width

of 200-250 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 4.4.2: FTIR Spectroscopy[4]

Sample Preparation: For a neat liquid sample, place a drop of the liquid between two KBr or

NaCl plates.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Background Correction: Record a background spectrum and subtract it from the sample

spectrum.

Protocol 4.4.3: Mass Spectrometry[9]

Sample Introduction: Introduce the sample into the mass spectrometer, often via gas

chromatography (GC-MS) for volatile compounds.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Analysis: The mass analyzer separates ions based on their mass-to-charge ratio (m/z) to

generate the mass spectrum.

Chemical Reactivity and Signaling Pathways
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Prop-2-yn-1-ol is a versatile building block in organic synthesis due to its three reactive sites:

the hydroxyl group, the carbon-carbon triple bond, and the terminal acetylenic proton.

Hydroxyl Group Reactions
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Acetylenic Proton Reactions
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Caption: Reactivity of Prop-2-yn-1-ol.

Experimental and Analytical Workflow
A typical workflow for the synthesis and characterization of a derivative from propynol is
depicted below.
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Caption: General experimental workflow.

Safety and Handling
Propargyl alcohol is a flammable, toxic, and corrosive liquid.[11] It is crucial to handle this

chemical with appropriate safety precautions.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety

goggles, and a lab coat. Work in a well-ventilated fume hood.

Handling: Avoid inhalation of vapors and contact with skin and eyes.[11]

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

Keep containers tightly closed.

In case of exposure:

Skin contact: Immediately wash the affected area with plenty of soap and water.

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek

medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

This guide provides a foundational understanding of propynol for scientific professionals. For

more specific applications and advanced protocols, consulting peer-reviewed literature is

recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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